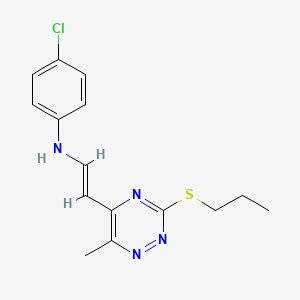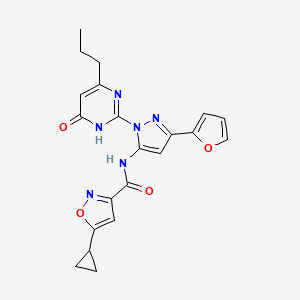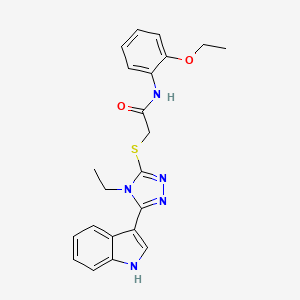
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is an organic compound that features a unique triazine ring substituted with various groups. Known for its distinct chemical properties, this compound is of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis typically begins with the preparation of 6-methyl-3-(propylsulfanyl)-1,2,4-triazine, which is obtained by reacting appropriate thioethers with triazine precursors.
Intermediate Formation: : Subsequent vinylation of this triazine compound is carried out using suitable vinyl halides.
Final Step: : The vinylated product undergoes chlorination and is then reacted with 4-chloroaniline under specific conditions to form the final compound. Key reaction conditions involve controlled temperature and pH to ensure proper substitutions without side reactions.
Industrial Production Methods
Large-scale production might employ flow reactors to maintain consistent reaction conditions and purity. Techniques like crystallization and solvent extraction are used to purify the compound post-synthesis.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidative degradation, primarily affecting the methyl and propylsulfanyl groups.
Reduction: : Reductive conditions can alter the vinyl and chloro substituents.
Substitution: : Nucleophilic substitution at the chloro site is common, given its activated nature.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas, palladium catalysts.
Substitution: : Various nucleophiles under alkaline conditions.
Major Products
Oxidative and reductive reactions lead to demethylated or depropylated analogs, while substitution reactions produce a myriad of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemical research, the unique structure of this compound serves as a scaffold for synthesizing other complex molecules.
Biology
In biological contexts, it may be used as a biochemical probe due to its reactive functional groups, allowing for the study of molecular interactions and pathways.
Medicine
The compound's potential bioactivity is being explored, though no specific pharmaceutical applications are currently well-documented.
Industry
Industrially, it might serve as an intermediate in the synthesis of agrochemicals and dyes, given its functional diversity.
作用機序
The effects of 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline largely depend on its interactions at the molecular level. It can bind to specific proteins or enzymes, altering their activity and leading to downstream biological effects. Its exact pathways and molecular targets require further elucidation through ongoing research.
類似化合物との比較
Compared to other triazine-based compounds:
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline: has distinct properties due to its propylsulfanyl group and vinyl substituent.
Similar Compounds: : 4-Chloro-N-(2-(3-methyl-1,2,4-triazin-5-yl)vinyl)aniline, 4-Chloro-N-(2-(6-methyl-1,2,4-triazin-3-yl)vinyl)aniline.
特性
IUPAC Name |
4-chloro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZOJPYSFJFREV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)


![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)
![N-(3,4-dimethylphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2887767.png)




![ethyl 9-[2-(1H-indol-3-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2887772.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)


